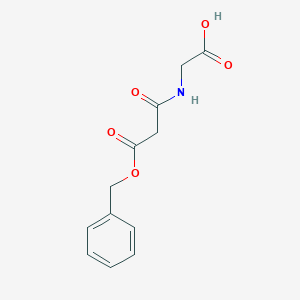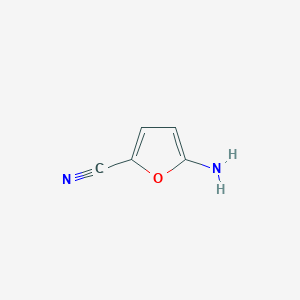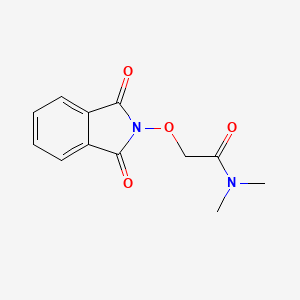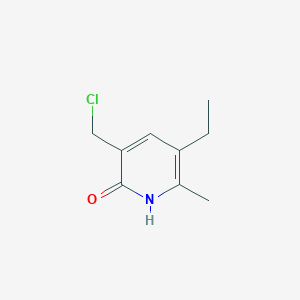![molecular formula C11H9BrN4 B13877528 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazo[1,2-a]pyridine and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and the pyrazole ring in its structure makes it a versatile building block for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Bromination: The bromination of the imidazo[1,2-a]pyridine core is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Pyrazole Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors and modulating their activity.
Pathway Modulation: The compound can influence various biological pathways by interacting with key proteins and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.
3-chloro-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
3-iodo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine:
Uniqueness
The presence of the bromine atom in 3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine makes it unique in terms of its reactivity and potential for further functionalization. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C11H9BrN4 |
|---|---|
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
3-bromo-6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9BrN4/c1-15-6-9(4-14-15)8-2-3-11-13-5-10(12)16(11)7-8/h2-7H,1H3 |
InChI-Schlüssel |
GDNJSDZWKITJTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3Br)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)

![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)


